molecular formula C11H15ClN2S B3945620 1-Butyl-3-(2-chlorophenyl)thiourea

1-Butyl-3-(2-chlorophenyl)thiourea

Cat. No.: B3945620
M. Wt: 242.77 g/mol
InChI Key: VTTSHONQSPQKKV-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-chlorophenyl)thiourea is an organosulfur compound belonging to the thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical applications. The compound’s structure consists of a butyl group attached to the nitrogen atom and a 2-chlorophenyl group attached to the other nitrogen atom of the thiourea moiety.

Preparation Methods

The synthesis of 1-Butyl-3-(2-chlorophenyl)thiourea typically involves the reaction of 2-chloroaniline with butyl isothiocyanate. The reaction is carried out under aerobic conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound .

Chemical Reactions Analysis

1-Butyl-3-(2-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

1-Butyl-3-(2-chlorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

1-Butyl-3-(2-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-Tert-butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-phenylthiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of butyl and 2-chlorophenyl groups, which contribute to its distinct reactivity and biological activity .

Properties

IUPAC Name

1-butyl-3-(2-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTSHONQSPQKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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